molecular formula C20H36O5 B13383479 prostaglandin F1a

prostaglandin F1a

Cat. No.: B13383479
M. Wt: 356.5 g/mol
InChI Key: DZUXGQBLFALXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin F1a is a biologically active lipid compound derived from prostaglandin E1. It is a member of the prostaglandin family, which plays a crucial role in various physiological processes, including inflammation, vascular tone regulation, and smooth muscle function. This compound is known for its ability to contract the circular muscle of the gut and is excreted directly into the urine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including prostaglandin F1a, typically involves complex multi-step processes. One unified strategy for the chemoenzymatic total synthesis of prostaglandins involves the use of biocatalytic retrosynthesis. This method includes key transformations such as Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction under mild conditions .

Industrial Production Methods: Industrial production of prostaglandins often relies on the chemical synthesis of key intermediates followed by enzymatic transformations to achieve the desired stereochemistry. The use of biocatalysis in industrial settings has shown great potential in improving the efficiency and selectivity of prostaglandin synthesis .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin F1a undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and metabolism.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various prostaglandin analogs and metabolites, such as 6-Keto this compound, which is a stable metabolite of prostacyclin .

Scientific Research Applications

Prostaglandin F1a has a wide range of scientific research applications:

Mechanism of Action

Prostaglandin F1a exerts its effects through G-protein-coupled prostanoid-specific receptors. These receptors facilitate a wide range of biological processes, including blood pressure regulation, inflammation, and cell survival. The signaling pathways activated by these receptors involve various G-proteins, leading to diverse physiological responses .

Comparison with Similar Compounds

  • Prostaglandin E1
  • Prostaglandin F2α
  • Prostacyclin (PGI2)
  • Thromboxane A2

Comparison: Prostaglandin F1a is unique in its ability to contract the circular muscle of the gut, whereas other prostaglandins like prostacyclin are known for their vasodilatory effects and inhibition of platelet aggregation. Prostaglandin F2α is primarily involved in reproductive processes, and thromboxane A2 plays a role in platelet aggregation and vasoconstriction .

Properties

IUPAC Name

7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUXGQBLFALXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862396
Record name 9,11,15-Trihydroxyprost-13-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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